2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol
Description
Structural Analogues
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Target Compound | C8H18O5S2 | Two sulfinyl groups, ethanol chains | Oxybis linkage, ethanediyl spacers |
| Thiodiglycol Sulfoxide | C4H10O3S | Single sulfinyl group, diol backbone | Shorter chain, no bridging oxygen |
| Bis(2-chloroethylsulfonylmethyl)-ether | C6H12Cl2O5S2 | Sulfonyl groups, chloroethyl substituents | Chlorinated side chains, sulfonyl instead of sulfinyl |
Key Differences :
- Chain Length and Connectivity : The target compound’s ethanediyl spacers and oxygen bridge create a more extended structure compared to thiodiglycol sulfoxide’s compact diol backbone.
- Sulfur Oxidation State : Both compounds contain sulfinyl (–SO–) groups, unlike sulfonyl (–SO2–) derivatives such as bis(2-chloroethylsulfonylmethyl)-ether.
- Functional Groups : The target compound’s ethanol termini enable hydrogen bonding, whereas thiodiglycol sulfoxide lacks such groups.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Sulfinyl groups exhibit a characteristic S=O stretching mode in the 950–1150 cm⁻¹ range. For this compound:
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Ethanol –CH2CH2OH | 1.5–2.5 (CH2), 3.5–4.0 (CH2OH) | Triplet, quartet |
| Ethanediyl –CH2CH2– | 2.0–2.8 | Multiplet |
| Sulfinyl –SO– | No signal (quadrupolar S-33, S-35 isotopes dominate) | – |
Note: Sulfur’s quadrupolar nuclei (I > 1/2) typically suppress ¹H NMR signals for sulfinyl protons, though indirect coupling may occur.
Mass Spectrometry (MS)
Fragmentation patterns would likely include:
- Loss of H2O : From ethanol groups (m/z 258 → 240).
- Cleavage at S–O Bonds : Yielding fragments with m/z 146 (C4H10O2S) and m/z 112 (C4H8OS).
Computational Modeling of Electronic and Steric Properties
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 83.83 Ų | Ambeed.com |
| LogP (XLOGP3) | –3.23 | Ambeed.com |
| Rotatable Bonds | 10 | Ambeed.com |
| Solubility (cLogS) | 1.25 (highly soluble) | Ambeed.com |
Interpretation :
Electronic Structure Insights
Density Functional Theory (DFT) studies on analogous sulfinyl ethers reveal:
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfinyl)ethoxy]ethylsulfinyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTJQASGTOVRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCOCCS(=O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves the reaction of ethanediol with a sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfide groups.
Substitution: The hydroxyl groups can participate in substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfinyl and sulfone compounds.
Biology: Investigated for its potential as a stabilizing agent in enzyme reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol involves its ability to interact with various molecular targets through its hydroxyl and sulfinyl groups. These interactions can lead to the stabilization of reactive intermediates and the formation of stable complexes. The compound’s sulfinyl groups are particularly reactive, allowing it to participate in a variety of chemical reactions .
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups : Sulfinyl (S=O) and hydroxyl (-OH) groups.
- Applications : Likely used in specialty chemical synthesis or pharmaceuticals, given its reactive sulfinyl groups and safety precautions for handling (e.g., avoiding heat sources) .
- Safety : Requires precautions against thermal decomposition (P210: "Keep away from heat/sparks/open flames") .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol, differing primarily in functional groups (sulfinyl vs. sulfonyl, thio, or ether linkages):
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Functional Groups | Key Differences |
|---|---|---|---|---|---|
| 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | 7484-34-6 | C₆H₁₄O₆S₂ | 246.30 g/mol | Sulfonyl (SO₂) | Higher oxidation state of sulfur |
| 2,2'-[1,2-Ethanediylbis(thio)]bis(ethanol) | 5244-34-8 | C₆H₁₄O₂S₂ | 182.30 g/mol | Thioether (S-S) | Reduced sulfur; no oxygen in S linkage |
| Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- | 7426-02-0 | C₆H₁₄O₂S₂ | 182.30 g/mol | Thioether (S-S) + ether (O) | Hybrid structure with mixed S/O linkages |
| Diethylene glycol (2,2'-Oxybisethanol) | 111-46-6 | C₄H₁₀O₃ | 106.12 g/mol | Ether (O) | No sulfur; simpler glycol structure |
Key Observations :
Thermal and Chemical Stability
- Target Compound : Requires strict thermal controls (P210), suggesting lower stability compared to diethylene glycol, which is widely used as a solvent and humectant .
- Sulfonyl Derivative (7484-34-6) : Sulfonyl groups enhance thermal stability due to stronger S-O bonds, making it suitable for high-temperature applications .
- Thioether Analogues (5244-34-8, 7426-02-0) : Thioethers are prone to oxidation, forming sulfoxides or sulfones, whereas sulfinyl groups are already partially oxidized .
Functional Group Impact :
- Sulfinyl/sulfonyl compounds are niche in drug delivery (e.g., prodrug linkages) due to their redox activity.
- Glycol ethers dominate in consumer products for their low cost and safety .
Biological Activity
2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol, also known by its CAS number 167940-02-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H18O4S2. The compound features a unique structure that includes sulfinyl groups which are hypothesized to play a significant role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H18O4S2 |
| Molecular Weight | 238.36 g/mol |
| CAS Number | 167940-02-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may influence enzymatic pathways and modulate receptor activities. The sulfinyl groups are believed to participate in redox reactions, potentially impacting oxidative stress responses within cells.
Antioxidant Properties
One of the notable activities of this compound is its antioxidant capacity. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
In vitro studies indicate that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Case Studies
-
Cell Culture Studies
- In a study involving human endothelial cells, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- The compound was shown to enhance cell viability under oxidative stress conditions, indicating protective effects against cell death.
-
Animal Models
- In rodent models of induced inflammation, administration of the compound led to decreased edema and reduced levels of inflammatory mediators in serum.
- Behavioral assessments indicated improved outcomes in models of pain and discomfort associated with inflammatory responses.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other compounds possessing similar functionalities:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Unique sulfinyl structure |
| N-acetylcysteine | Moderate | High | Known for mucolytic properties |
| Curcumin | High | High | Broad spectrum anti-inflammatory |
Q & A
Q. What are the implications of the compound’s stereochemistry on its chemical reactivity?
Q. How can kinetic studies elucidate the degradation pathways under oxidative conditions?
Q. What role does the ethylene glycol backbone play in the compound’s conformational flexibility?
- Methodological Answer: Molecular dynamics simulations reveal gauche effects in the ethylene glycol chain, influencing sulfinyl group orientation. Compare with rigid analogs (e.g., benzene-linked bisethanol) via NMR coupling constants (J-values).
Q. How can advanced separation technologies improve resolution of isomeric byproducts?
- Methodological Answer:
- Chiral Stationary Phases: Use amylose- or cellulose-based columns for enantiomer separation.
- Membrane Nanofiltration: Isolate isomers via size-exclusion membranes (pore size < 1 nm).
- Capillary Electrophoresis: Leverage charge differences in borate buffer systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
